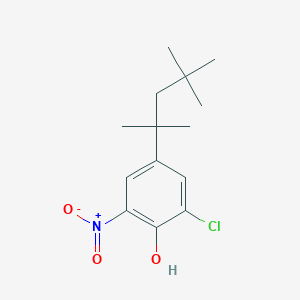
Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a nitro group, and a bulky trimethylpentyl group attached to a phenol ring. These functional groups contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted phenols: Formed by the substitution of the chloro group with other nucleophiles.
科学研究应用
Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Lacks the bulky trimethylpentyl group, resulting in different reactivity and applications.
4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the chloro and nitro groups, leading to distinct chemical behavior.
2,6-Dichloro-4-nitrophenol:
Uniqueness
Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- is unique due to the combination of its functional groups and the bulky trimethylpentyl substituent. This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.
属性
CAS 编号 |
17199-21-2 |
|---|---|
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC 名称 |
2-chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H20ClNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
InChI 键 |
CMZFNWJNFPSWLL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
同义词 |
2-CHLORO-6-NITRO-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















